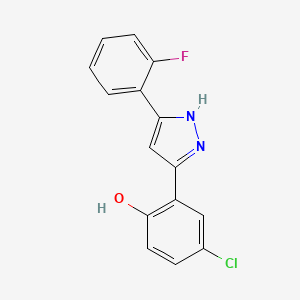![molecular formula C23H17Cl4NO3 B2591106 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime CAS No. 478047-01-7](/img/structure/B2591106.png)
3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime, abbreviated as DCB-O-DCB, is an organophosphate compound that is widely used in scientific research. It is a colorless liquid with a pungent odor, and is highly toxic if ingested or inhaled. It is used in a variety of laboratory experiments, as well as in some industrial applications.
Applications De Recherche Scientifique
Phosphonic Acids: Preparation and Applications
Phosphonic acids are known for their wide range of applications due to their bioactive properties, which include drug and pro-drug applications, bone targeting, and the design of supramolecular or hybrid materials. Their synthesis is crucial for numerous research projects spanning chemistry, biology, and physics (Sevrain et al., 2017).
Oximes: Pharmacokinetics and Pharmacodynamics
The use of oximes represents significant progress in counteracting intoxications with organophosphates, through potentiating antidotal effects of atropine. The extent of these compounds' penetration through the blood-brain barrier and their ability to reactivate acetylcholinesterase in the brain remains a debatable issue, indicating the complexity of their pharmacokinetics and pharmacodynamics (Voicu et al., 2010).
3-Azabicyclo Nonanones Derivatives: Synthesis and Biological Activities
Research on 3-azabicyclo nonanones derivatives, a category of heterocyclic compounds, highlights their biological activities against various fungal and bacterial strains. These studies emphasize the structural activity relationship, indicating that electron-withdrawing groups enhance antibacterial and antifungal activities (Mazimba & Mosarwa, 2015).
Fatty Acid Esters of 3-Monochloropropanediol: Safety Concerns
Research on fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) addresses their potential nephrotoxicity and testicular toxicity. Detected in various food categories, these esters have become a food safety concern, leading to research on their occurrence, absorption, metabolism, and toxicities (Gao et al., 2019).
Oxyanions and Organic Acids Adsorption
Studies on the adsorption of oxyanions and organic acids on iron oxides and hydroxides in soils reveal the factors affecting the structural configuration of these compounds. This research provides insights into the environmental implications of oxyanions leaching from soils into water, causing severe environmental problems (Han et al., 2020).
Mécanisme D'action
The mechanism of action for this compound is not specified in the search results. Its applications in scientific research, analytical studies, drug development, and catalysis suggest that it may interact with various biological or chemical systems in unique ways.
Safety and Hazards
Propriétés
IUPAC Name |
(3E)-3-[(2,4-dichlorophenyl)methoxyimino]-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl4NO3/c24-18-6-4-16(21(26)11-18)13-30-20-3-1-2-15(10-20)23(29)8-9-28-31-14-17-5-7-19(25)12-22(17)27/h1-7,9-12H,8,13-14H2/b28-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLFDMZMCQDHIM-HIUVJMHLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)CC=NOCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)C/C=N/OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B2591024.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide](/img/structure/B2591025.png)
![(Z)-ethyl 2-(2-((2-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2591026.png)


![N-(3,4-dimethoxyphenethyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2591029.png)


![N-(3-chloro-4-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2591037.png)
![2-[(3-chlorophenyl)sulfinyl]-N-methyl-N-phenylacetamide](/img/structure/B2591041.png)


![4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2591044.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2591045.png)